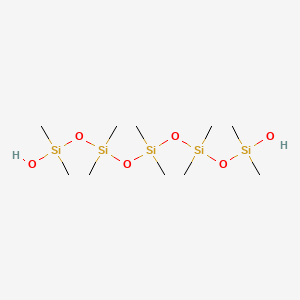

Decamethylpentasiloxane-1,9-diol

Description

Contextualization of Hydroxyl-Terminated Oligodimethylsiloxanes

Hydroxyl-terminated oligodimethylsiloxanes, often referred to as silanol-terminated polydimethylsiloxanes, are a fundamental class of reactive silicone intermediates. nih.gov These molecules consist of a repeating dimethylsiloxane backbone capped with silanol (B1196071) (Si-OH) groups. Unlike their non-reactive, trimethylsiloxy-capped counterparts, these hydroxyl end-groups bestow chemical reactivity upon the oligomer. watson-int.com This reactivity is harnessed in numerous polymerization and modification processes. Low molecular weight silanol fluids are utilized as filler treatments and structure control additives in the formulation of silicone rubber, while higher viscosity grades are integral to products like durable fabric softeners and pressure-sensitive adhesives. watson-int.comsisib.com

Significance of Reactive End-Groups in Siloxane Polymer Science

The reactive end-groups, specifically the hydroxyl moieties in compounds like Decamethylpentasiloxane-1,9-diol, are of paramount importance in siloxane polymer science. These functional groups serve as active sites for a variety of chemical reactions, enabling precise control over the final polymer architecture. sisib.com They are the linchpins for two primary types of reactions:

Chain Extension: The hydroxyl groups can undergo condensation reactions, typically with alkoxysilanes. A difunctional alkoxysilane will link two oligomer chains, leading to a linear increase in molecular weight. sisib.com

Cross-linking (Network Formation): When reacted with tri- or tetrafunctional silanes or other cross-linking agents, the hydroxyl termini facilitate the formation of three-dimensional networks. evitachem.comsisib.com This process is fundamental to the curing of silicone elastomers and the creation of robust, thermoset materials.

The ability to control these reactions by utilizing well-defined, hydroxyl-terminated oligomers allows for the tailoring of material properties such as elasticity, hardness, and thermal stability.

Research Landscape of Linear α,ω-Dihydroxypolydimethylsiloxanes

The research landscape for linear α,ω-dihydroxypolydimethylsiloxanes is broad, reflecting their versatility as foundational materials. Academic and industrial research focuses on leveraging their reactive nature to construct complex macromolecular structures. A significant area of investigation is their use as precursors for creating high-performance polymers with specific functionalities. cnrs.fr For instance, they are principal raw materials in the manufacture of Room Temperature Vulcanizing (RTV) silicone rubbers, which are widely used as sealants and encapsulants in construction and electronics. cnrs.frmcmaster.ca Furthermore, these oligomers are key starting materials for producing other functionalized siloxanes, such as amino-modified silicone oils, which are valued in the textile industry for their softening and lubricating properties. watson-int.com

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound and its related oligomers is focused on creating novel materials with advanced properties. Key research trajectories include:

Block Copolymer Synthesis: A major research thrust is the use of these diols as macroinitiators for ring-opening polymerization or as central "soft" segments in the synthesis of block copolymers. For example, they have been used to initiate the polymerization of ε-caprolactone to form PCL-b-PDMS-b-PCL triblock copolymers, which are investigated for use as nanostructured thermosetting blends. researchgate.net Similarly, they are central to creating poly(styrene-b-dimethylsiloxane-b-styrene) copolymers, which are a class of thermoplastic elastomers. researchgate.net These studies aim to combine the flexibility and thermal stability of the siloxane block with the mechanical strength or specific chemical properties of other polymer blocks.

Surface Modification: Research has focused on synthesizing amphiphilic block copolymers, such as those containing polyethylene (B3416737) glycol (PEG) and polydimethylsiloxane (B3030410) (PDMS) segments, to modify the surfaces of materials. nih.gov By incorporating a hydroxyl-terminated PDMS like this compound into a copolymer structure, researchers can create additives that, when blended with a bulk material like PDMS, spontaneously migrate to the surface. This modifies the surface properties, for instance, by increasing hydrophilicity and reducing the non-specific adsorption of proteins, which is critical for biomedical devices and microfluidics. nih.gov

Development of High-Performance Elastomers and Resins: The role of α,ω-dihydroxypolydimethylsiloxanes in forming cross-linked networks is a continuous area of study. Research explores their reactions with various cross-linking agents to form elastomeric coatings and materials with enhanced thermal and mechanical properties. researchgate.net These studies are vital for developing advanced sealants, adhesives, and coatings for demanding applications in aerospace, automotive, and electronics industries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H32O6Si5/c1-17(2,11)13-19(5,6)15-21(9,10)16-20(7,8)14-18(3,4)12/h11-12H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQYXFZBMMHEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H32O6Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558028 | |

| Record name | Decamethylpentasiloxane-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7445-36-5 | |

| Record name | Decamethylpentasiloxane-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethyl-1,9-Pentasiloxanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Controlled Hydrolysis of Halosilane Precursors

The synthesis of linear siloxane-α,ω-diols, including Decamethylpentasiloxane-1,9-diol, can be initiated from the hydrolysis of dichlorodimethylsilane (B41323). This process, however, typically yields a complex mixture of linear and cyclic polydimethylsiloxanes, rather than a single, well-defined diol. uni-wuppertal.dewikipedia.orggoogle.com

Synthesis from Chlorosilane Intermediates

The hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂) with water leads to the formation of the highly reactive dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). nlc-bnc.ca This intermediate readily undergoes condensation reactions, leading to the formation of both linear chains with terminal hydroxyl groups and various cyclic siloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). uni-wuppertal.deresearchgate.net

n(CH₃)₂SiCl₂ + (n+1)H₂O → HO[Si(CH₃)₂O]nH + 2nHCl

Controlling the reaction conditions, such as the stoichiometry of water, temperature, and the presence of solvents, is crucial to influence the distribution of the resulting oligomers. However, achieving high selectivity for a specific linear diol like this compound directly from the hydrolysis of dichlorodimethylsilane is challenging due to the tendency for continued polymerization to form higher molecular weight polydimethylsiloxanes. researchgate.net The use of a basic solvent can neutralize the hydrochloric acid byproduct, which can otherwise slow the reaction, but this often favors the formation of higher molecular weight polymers. researchgate.net Therefore, this route is more commonly employed for the production of the cyclic precursor, Decamethylcyclopentasiloxane (B1670010) (D₅), which can then be isolated and subjected to a more controlled ring-opening hydrolysis. wikipedia.org

Ring-Opening Hydrolysis of Cyclic Siloxane Precursors

A more controlled and widely utilized method for the synthesis of this compound is the ring-opening hydrolysis of a cyclic siloxane precursor. nlc-bnc.ca This approach allows for greater control over the final product's chain length.

Hydrolysis of Decamethylcyclopentasiloxane (D₅) as a Primary Route

Decamethylcyclopentasiloxane (D₅), a readily available cyclic siloxane, serves as the primary precursor for the synthesis of this compound through hydrolysis. wikipedia.orgnlc-bnc.ca This process involves the cleavage of a silicon-oxygen bond within the D₅ ring by water, leading to the formation of the linear diol. The reaction can be catalyzed by either acids or bases. gelest.com

In the presence of a strong protic acid, such as sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), the ring-opening of D₅ is initiated by the protonation of a siloxane oxygen atom. gelest.com This protonation makes the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the cleavage of the Si-O bond, followed by deprotonation to yield the linear this compound. The mechanism can be described as follows:

Protonation of the Siloxane Oxygen: (CH₃)₂SiO]₅ + H⁺ ⇌ [(CH₃)₂SiO]₄Si(CH₃)₂OH⁺]

Nucleophilic Attack by Water: [(CH₃)₂SiO]₄Si(CH₃)₂OH⁺] + H₂O → HO[(CH₃)₂SiO]₄Si(CH₃)₂OH₂⁺

Deprotonation: HO[(CH₃)₂SiO]₄Si(CH₃)₂OH₂⁺ ⇌ HO[Si(CH₃)₂O]₅H + H⁺

This process can, however, also lead to the formation of longer-chain polymers through the reaction of the terminal hydroxyl groups with other D₅ molecules or with other linear chains. gelest.com

The hydrolysis of D₅ can also be effectively catalyzed by strong bases, such as potassium hydroxide (B78521) (KOH). wikipedia.orggelest.com The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on one of the silicon atoms in the D₅ ring. This attack forms a pentacoordinate silicon intermediate, which then undergoes ring-opening to form a linear silanolate anion. Subsequent protonation by water yields the desired diol and regenerates the hydroxide catalyst. The proposed mechanism is as follows:

Nucleophilic Attack by Hydroxide: [(CH₃)₂SiO]₅ + OH⁻ → HO[Si(CH₃)₂O]₄Si(CH₃)₂O⁻

Protonation by Water: HO[Si(CH₃)₂O]₄Si(CH₃)₂O⁻ + H₂O → HO[Si(CH₃)₂O]₅H + OH⁻

Similar to the acid-catalyzed route, the base-catalyzed hydrolysis can also lead to further polymerization, a process known as anionic ring-opening polymerization. gelest.com

Several factors can influence the rate of D₅ hydrolysis and the selectivity towards the formation of this compound over higher molecular weight polymers.

| Factor | Effect on Hydrolysis Rate | Effect on Selectivity |

| pH | The hydrolysis rate is at a minimum near neutral pH and increases significantly under both acidic and basic conditions. nih.gov | Precise control of pH is crucial. Extreme pH values can favor rapid polymerization over the formation of the desired short-chain diol. |

| Temperature | An increase in temperature generally leads to an increased rate of hydrolysis. | Higher temperatures can also promote side reactions, including the condensation of the diol to form longer chains and the reformation of cyclic siloxanes. |

| Water Concentration | A sufficient amount of water is necessary for the hydrolysis to proceed. | An excess of water can favor the formation of the diol, while limiting the water content can lead to the formation of longer polymer chains. |

| Catalyst Concentration | Higher catalyst concentrations will increase the reaction rate. | The concentration of the acid or base catalyst must be carefully controlled to balance the rate of ring-opening with the rate of subsequent polymerization. |

Table 1: Factors Influencing the Hydrolysis of Decamethylcyclopentasiloxane (D₅)

By carefully controlling these parameters, it is possible to optimize the yield of this compound and minimize the formation of undesirable byproducts.

Condensation Reactions for Chain Elongation

Condensation reactions are central to the synthesis of this compound, as they are responsible for the formation of the siloxane (Si-O-Si) backbone. wikipedia.org These reactions involve the joining of smaller silicon-containing molecules with the elimination of a small molecule, typically water. wikipedia.org

This compound can be synthesized by the controlled condensation of smaller silanol-terminated siloxane units. This approach allows for the systematic construction of the desired chain length. The fundamental reaction is the condensation of two silanol (B1196071) groups to form a siloxane bond and a molecule of water:

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O wikipedia.org

To synthesize this compound, which has five silicon atoms, one possible strategy involves the condensation of a shorter diol with itself or with another suitable silane (B1218182). For instance, the condensation of two molecules of a shorter α,ω-dihydroxydimethylsiloxane can be employed. Another route is the reaction of a dichlorosilane (B8785471) with a dihydroxysiloxane.

A key factor in isolating silanols and diols is the use of bulky substituents which can prevent further condensation. instras.com The synthesis of mixed dimethylcyclotetrasiloxanes can be achieved through the co-hydrolysis of dichlorodimethylsilane and a corresponding dichlorodiorganosilane, although the yield of the desired product may vary. semanticscholar.org

The condensation of silanols is an equilibrium reaction. wikipedia.org To drive the reaction towards the formation of the longer siloxane chain, the water produced during the reaction must be removed. This can be achieved through several methods:

Thermal Condensation: Heating the reaction mixture can facilitate the removal of water by evaporation, thus shifting the equilibrium towards the products. This method is often employed, but care must be taken to avoid unwanted side reactions or degradation, especially in the presence of acid or base catalysts. instras.com

Azeotropic Distillation: The use of a solvent that forms an azeotrope with water, such as toluene (B28343), in conjunction with a Dean-Stark apparatus is a common and effective method for removing water as it is formed.

Chemical Dehydrating Agents: In some related syntheses, such as the esterification of silicic acid, dehydrating agents like calcium oxide have been used to promote the reaction by sequestering water. instras.com

Catalysts: Acid or base catalysts are often employed to accelerate the condensation reaction. researchgate.net Acid catalysis typically involves the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. researchgate.net Base catalysis, on the other hand, often proceeds through the deprotonation of a silanol to form a more reactive silanolate anion.

| Condensation Strategy | Key Principle | Reactants Example | Conditions |

|---|---|---|---|

| Self-Condensation of Dihydroxysiloxanes | Joining of two smaller diol molecules. | Two molecules of a shorter α,ω-dihydroxydimethylsiloxane. | Heat, acid or base catalyst, water removal. researchgate.netinstras.com |

| Hetero-Condensation | Reaction of a diol with a difunctional silane. | A dihydroxysiloxane and a dichlorosilane. | Typically in the presence of a base to neutralize the HCl byproduct. |

Novel and One-Pot Synthetic Strategies

A notable development is the highly selective cross-coupling reaction between compounds containing Si-OAc (acetoxy) groups and those with Si-OH (silanol) groups. This reaction proceeds with the release of acetic acid and allows for the clean, one-pot synthesis of various oligosiloxanes. The selectivity of this method is based on the different reactivity of silanes with varying numbers of acetoxy groups. For example, di-, tri-, or tetraacetoxysilanes can react with silanols to produce acetoxy-containing di- and trisiloxanes in high yields. This approach represents a significant advancement in the controlled synthesis of complex siloxane structures.

Chemical Reactivity and Mechanistic Investigations

Condensation Polymerization Kinetics and Thermodynamics

The conversion of decamethylpentasiloxane-1,9-diol into polysiloxanes is achieved through condensation polymerization, a process involving the step-wise reaction of terminal silanol (B1196071) groups to form larger polymer chains and a small molecule byproduct, typically water. The kinetics and thermodynamics of this process are highly sensitive to the reaction conditions.

The rate of condensation is dependent on the concentration of the diol, the catalyst, and water. The reaction can be catalyzed by various acids, with the specific mechanism potentially varying. For instance, a proposed mechanism for the Baeyer-Villiger reaction suggests the carbonyl oxygen acts as a proton acceptor, which could be analogous to the role of the silanol oxygen in siloxane condensation. nih.gov

Table 1: Factors Influencing Acid-Catalyzed Condensation of Silanols

| Factor | Effect on Condensation Rate | Mechanistic Role |

|---|---|---|

| Acid Catalyst | Increases rate | Protonates silanol oxygen, increasing silicon electrophilicity. acs.orgresearchgate.net |

| Reactant Conc. | Increases rate | Higher concentration increases collision frequency of reactive species. |

| Temperature | Increases rate | Provides activation energy for the reaction to overcome the energy barrier. |

| Water Conc. | Complex (see 3.1.3) | Participates in hydrolysis (reverse reaction) and can form hydrogen bond complexes that assist in proton transfer. acs.orgresearchgate.netscribd.com |

During the condensation of bifunctional monomers like this compound, a competition exists between intermolecular condensation, which leads to linear polymer chain growth, and intramolecular condensation, which results in the formation of cyclic siloxanes. rsc.orgrsc.org The outcome of this competition dictates the molecular weight and architecture of the final polymer product. gelest.com For many siloxane systems, this competition results in a ring-chain equilibrium. gelest.com

Research on the condensation of this compound has revealed unusual competitive behavior where the ratio of intramolecular to intermolecular reaction is not significantly affected by dilution. rsc.orgrsc.org This suggests a more complex mechanism than a simple bimolecular versus unimolecular competition, possibly involving the assistance of a third functional group in the reaction. rsc.orgrsc.org

Intramolecular forces are the forces that hold atoms together within a single molecule (e.g., covalent bonds), while intermolecular forces are the attractions between separate molecules. wizeprep.comreddit.com In the context of polymerization, intramolecular condensation involves the reaction of the two silanol end groups of a single this compound molecule to form a cyclic product. wizeprep.comreddit.com This is a ring-closure reaction.

Intermolecular condensation, on the other hand, is the reaction between the silanol groups of two different molecules. youtube.comtiktok.com This process links the molecules together, leading to the formation of longer, linear polymer chains. youtube.comtiktok.com Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanols highlight the enhanced reactivity of the terminal siloxane bond, which is partly due to the ability of the SiOH group to form hydrogen bond structures that facilitate intramolecular proton transfer. acs.orgresearchgate.netscribd.com A similar intramolecular assistance could be at play during condensation.

Typically, in competing intramolecular and intermolecular reactions, high dilution favors the intramolecular pathway (cyclization) because the probability of one end of a molecule finding its other end is independent of concentration, whereas the probability of two different molecules finding each other decreases with dilution. However, studies on this compound have shown that the competition between cyclization and linear growth can be independent of dilution, which is an unusual finding. rsc.orgrsc.org

The choice of solvent can significantly affect the polymerization process. youtube.com Solvents can influence the solubility of reactants and polymers, the viscosity of the reaction medium, and the solvation of transition states, all of which can alter the rates of competing reactions. youtube.comresearchgate.netunt.edu For siloxane polymerization, non-polar solvents like toluene (B28343) or heptane (B126788) are often used. researchgate.net The solvent can affect the conformation of the growing polymer chain, thereby influencing the proximity of its reactive ends and the likelihood of cyclization. unt.edu

Water plays a crucial and complex role in siloxane condensation. researchgate.net The condensation reaction produces water, and according to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the reactants through the reverse reaction, hydrolysis. acs.orgscribd.com Therefore, removing water from the reaction mixture drives the polymerization forward. google.com

However, a certain amount of water is necessary for the hydrolysis of precursor molecules (if starting from alkoxysilanes) and can participate in the catalytic cycle. researchgate.netrsc.org Theoretical studies suggest that water molecules can form hydrogen-bonded complexes that assist in the proton transfer steps of the acid-catalyzed mechanism, effectively lowering the activation energy barrier. acs.orgresearchgate.netscribd.com The presence of an optimal amount of water can therefore be crucial for achieving efficient polymerization. researchgate.net

Competitive Reactions: Cyclization versus Linear Chain Growth

Siloxane Bond Rearrangement and Cleavage Processes

Under acidic conditions, the siloxane (Si-O-Si) bonds within the polymer backbone are not inert. They can undergo cleavage and rearrangement reactions, which are often referred to as equilibration or redistribution reactions. gelest.com These processes are mechanistically similar to the condensation and hydrolysis reactions.

The acid-catalyzed cleavage of a siloxane bond is initiated by the protonation of the siloxane oxygen. acs.orgresearchgate.netscribd.com This is followed by a nucleophilic attack, often by a water molecule (hydrolysis) or a silanol group (silanolysis). acs.orgresearchgate.net These cleavage reactions can lead to a decrease in the average molecular weight of the polymer (depolymerization) or a redistribution of chain lengths. They are also responsible for the formation of low molecular weight cyclic byproducts. researchgate.net Studies on related systems have shown that the cleavage of the siloxane bond next to a terminal silanol group is particularly fast. researchgate.net This process, along with condensation, ultimately leads to a thermodynamically controlled equilibrium distribution of linear chains and various cyclic species. gelest.comdtic.mil

Polymerization and Macromolecular Engineering

Decamethylpentasiloxane-1,9-diol as a Monomer in Silicone Polymer Synthesis

This compound serves as a key monomer and building block in the production of various siloxane polymers. uni-rostock.de As a dihydroxy-terminated short-chain polymer, it can be described as a macromonomer or an oligomer. It is primarily used in two ways: in polycondensation reactions and as a chain terminator or initiator in ring-opening polymerizations.

In polycondensation, the terminal hydroxyl groups of this compound react with other monomers, such as dichlorosilanes, to form longer polysiloxane chains. This process allows for the direct incorporation of the pentasiloxane unit into the polymer backbone.

The compound's properties are summarized in the table below.

| Property | Value |

| CAS Number | 7445-36-5 |

| Molecular Formula | C₁₀H₃₂O₆Si₅ |

| Molecular Weight | 388.78 g/mol |

| Appearance | Colorless Oil |

| Synonyms | 1,9-Dihydroxydecamethylpentasiloxane, Decamethylpentasiloxanediol |

Data sourced from MuseChem uni-rostock.de

Ring-Opening Polymerization Mechanisms Initiated by Hydroxyl Groups

The hydroxyl groups of this compound are crucial for initiating ring-opening polymerization (ROP) of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). nih.govencyclopedia.pub The polymerization can proceed through either anionic or cationic mechanisms.

In anionic ring-opening polymerization (AROP), a strong base is used to deprotonate the terminal hydroxyl groups of the diol, creating highly reactive silanolate anions. nih.gov These anions then attack the silicon atoms in a cyclic monomer, breaking the Si-O bond and opening the ring. This process extends the polymer chain, with the original diol molecule at its core. The reaction propagates as the new terminal silanolate attacks another cyclic monomer. gelest.com The use of silanols as initiators, often in conjunction with catalysts like urea (B33335) anions, allows for controlled polymerization. nih.govencyclopedia.pub

Cationic ring-opening polymerization (CROP) is initiated by strong acids. The acid protonates a siloxane oxygen atom in the cyclic monomer, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol. nih.gov

Synthesis of Telechelic Polydimethylsiloxanes (PDMS)

Telechelic polymers are macromolecules that have reactive functional groups at their chain ends. uni-rostock.de this compound is fundamentally an α,ω-dihydroxy-telechelic oligomer and is instrumental in synthesizing longer-chain telechelic polydimethylsiloxanes (PDMS). researchgate.net

One common method is the siloxane equilibration reaction, where cyclic siloxanes like D₄ are polymerized in the presence of a chain transfer agent, which can be a dihydroxy siloxane like this compound. researchgate.net In this equilibrium process, both ring-opening of the cyclic monomer and chain scission of the linear polymer occur, and the diol acts as an end-blocker, yielding α,ω-dihydroxy-terminated PDMS. researchgate.net Anionic ring-opening polymerization is a particularly effective method for preparing these telechelics. nih.govnih.gov These hydroxyl-terminated telechelics are vital precursors for many other materials. uni-rostock.de

Control over Polymer Architecture and Molecular Weight

The ability to control polymer architecture and molecular weight is a cornerstone of modern polymer synthesis. In the context of silicone polymerization, this compound offers a significant degree of control.

The final molecular weight of the polymer produced via ring-opening polymerization can be precisely managed by adjusting the molar ratio of the cyclic monomer to the diol initiator. encyclopedia.pubresearchgate.net A higher concentration of the diol results in shorter polymer chains, as there are more initiation sites relative to the amount of monomer available for propagation. Conversely, a lower concentration of the diol leads to higher molecular weight polymers. Chain transfer agents are also used to control molecular weight in these equilibrium polymerizations. researchgate.net This principle allows for the synthesis of PDMS with predetermined molecular weights for specific applications. researchgate.net

The difunctional nature of this compound ensures the formation of linear polymers. By using initiators with different functionalities (e.g., trifunctional silanols), more complex architectures like star-shaped polymers can be created. nih.govencyclopedia.pub

Integration into Block Copolymers and Cross-Linked Networks

The terminal hydroxyl groups on PDMS synthesized using this compound are reactive handles for further chemical modification, enabling their integration into more complex macromolecular structures like block copolymers and cross-linked networks. uni-rostock.deacs.org

Block Copolymers: Hydroxyl-terminated PDMS can be reacted with other polymers that have complementary end groups. For instance, they are widely used to produce polyurethanes by reacting with diisocyanates, or to form poly(butylene terephthalate)–poly(dimethylsiloxane) block copolymers. uni-rostock.deacs.org These hybrid materials combine the distinct properties of each block, such as the flexibility and low surface energy of PDMS with the mechanical strength of an organic polymer. oclc.org

Cross-Linked Networks: The diol functionality is essential for forming cross-linked silicone networks, which are the basis for silicone elastomers and gels. The hydroxyl-terminated polymers can be cross-linked through condensation reactions, often using multi-functional silane (B1218182) crosslinkers (e.g., acetoxysilanes) and a catalyst. paint.org This process creates a three-dimensional network structure, transforming the liquid polymer into a solid or gel. ohiolink.edu

The table below provides examples of polymerization reactions involving silanol-terminated polymers.

| Polymerization Type | Reactants | Catalyst/Conditions | Product |

| Condensation Polymerization | α,ω-silanol terminated PDMS | Tetrakis (tris(dimethylamino) phosphoranilideneamino) phosphonium (B103445) hydroxide (B78521), 130°C | High molecular weight PDMS |

| Equilibration/Condensation | Silanol (B1196071) end-blocked PDMS + Cyclic Siloxanes | Ionic phosphazene base, 130°C | High molecular weight PDMS |

| Anionic ROP | Hexamethylcyclotrisiloxane (D₃) + Trifunctional Silanol Initiator | NaH, THF, Urea Anion Catalyst | Star-shaped Polysiloxane |

Data sourced from Google Patents google.com and Molecules nih.gov

Surface-Initiated Polymerization Using Silanol Functionality

Surface-initiated polymerization is a technique used to grow polymer chains directly from a substrate, creating a dense layer of grafted polymers known as a polymer brush. The silanol functionality of molecules like this compound or the resulting telechelic PDMS is ideal for this purpose.

The hydroxyl groups can be chemically anchored to a surface that has complementary reactive sites, such as the surface of silica (B1680970) or other metal oxides. acs.org Once immobilized, these surface-bound hydroxyl groups can act as initiators for the ring-opening polymerization of cyclic siloxanes. This "grafting-from" approach allows for the creation of materials with tailored surface properties. nih.gov For example, grafting PDMS from a surface can render it hydrophobic, reduce its friction, or improve its biocompatibility. nih.govnih.gov This method is of particular interest for creating advanced biomimetic materials and functional coatings. nih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of Decamethylpentasiloxane-1,9-diol and for monitoring the progress of reactions in which it is a reactant.

In ¹H NMR spectroscopy, the protons of the silanol (B1196071) (Si-OH) end-groups typically produce a characteristic resonance. researchgate.net The chemical shift of this proton can vary depending on the solvent and concentration due to hydrogen bonding effects, but it provides direct evidence of the terminal functional groups. The methyl (Si-CH₃) protons along the siloxane backbone appear as a sharp, intense signal, usually around 0 ppm, relative to a tetramethylsilane (B1202638) (TMS) standard. du.eduepfl.ch The integration of the Si-OH signal relative to the Si-CH₃ signal can provide a quantitative measure of the end-group concentration. Purity is assessed by the absence of signals from unexpected impurities, such as residual starting materials or cyclic siloxane byproducts. nih.govnih.gov

²⁹Si NMR spectroscopy offers direct insight into the silicon environment. researchgate.net It can distinguish between terminal silicon atoms bonded to a hydroxyl group (D-OH structure) and the internal silicon atoms of the siloxane chain (D structure). This distinction is crucial for confirming the difunctional nature of the diol and for detecting any non-functionalized chain ends or branched structures. researchgate.net For α,ω-disilanols, the terminal silicon atom exhibits a distinct chemical shift compared to the repeating units in the chain. researchgate.net

Table 1: Representative NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Si-CH ₃ (backbone) | ~0.05 - 0.2 | Intense, sharp singlet. |

| ¹H | Si-OH (terminal) | ~4.0 - 6.0 | Broad signal, position is concentration and solvent dependent. researchgate.net |

| ²⁹Si | Si -OH (terminal) | ~ -10 to -15 | Confirms the presence of silanol end-groups. |

| ²⁹Si | O-Si (CH₃)₂-O (internal) | ~ -20 to -23 | Represents the internal D units of the siloxane chain. researchgate.netresearchgate.net |

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying functional groups, making it highly effective for detecting the characteristic silanol groups of this compound. mdpi.com The presence, position, and shape of the hydroxyl (-OH) absorption band are key diagnostic features.

A sharp, distinct band is typically observed around 3690 cm⁻¹ which corresponds to the stretching vibration (ν) of "free" or non-hydrogen-bonded Si-OH groups. researchgate.net More commonly, due to intermolecular association, a broad absorption band appears in the range of 3200-3400 cm⁻¹. mdpi.comnih.gov This broadening is a direct consequence of hydrogen bonding between the silanol groups of different molecules. The extent of this broadening can provide qualitative information about the degree of association in the sample. nih.gov The disappearance of the Si-H band around 2127 cm⁻¹, if applicable from the synthesis route, confirms the completion of the reaction. researchgate.net Other characteristic bands for polysiloxanes, such as the strong Si-O-Si asymmetric stretching vibration, are observed around 1000-1100 cm⁻¹.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~3690 | ν(O-H), free silanol | Indicates the presence of non-hydrogen-bonded hydroxyl groups. researchgate.net |

| 3200 - 3400 | ν(O-H), H-bonded silanol | A broad band indicating intermolecular association via hydrogen bonds. mdpi.comresearchgate.net |

| 2962 | ν(C-H), asymmetric | C-H stretching in methyl groups. |

| 1260 | δ(Si-CH₃), symmetric | Characteristic methyl deformation on silicon. |

| 1000 - 1100 | ν(Si-O-Si), asymmetric | Strong, broad band characteristic of the siloxane backbone. |

| ~800 | ρ(Si-CH₃) | Rocking vibration of methyl groups on silicon. |

Chromatographic Methods for Compositional and Molecular Weight Analysis

Chromatographic techniques are essential for separating this compound from volatile byproducts and for determining its molecular weight characteristics, which are critical for predicting its behavior in polymerization processes.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the primary technique for the analysis of volatile components in the product mixture. researchgate.netnih.gov During the synthesis of linear siloxanes, the formation of cyclic siloxane oligomers, such as hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (B1670010) (D5), is a common side reaction. doria.fichromatographyonline.comresearchgate.net These volatile cyclic species can act as chain terminators or affect the final properties of a polymer, making their detection and quantification crucial.

GC provides excellent separation of these low-molecular-weight species. nih.govnih.gov By monitoring the disappearance of starting materials and the appearance of the desired product and byproducts over time, GC can be used to optimize reaction conditions such as temperature, pressure, and catalyst concentration. The use of a mass spectrometer as a detector allows for definitive identification of the separated components based on their mass spectra. jeol.com

Table 3: Common Volatile Analytes in Siloxane Synthesis by GC-MS

| Compound | Common Name | Typical Use in Analysis |

| Hexamethylcyclotrisiloxane | D3 | Detection of volatile cyclic byproducts. doria.fi |

| Octamethylcyclotetrasiloxane | D4 | Quantification of common impurities. doria.finih.gov |

| Decamethylcyclopentasiloxane | D5 | Quantification of common impurities. doria.finih.gov |

| Dodecamethylcyclohexasiloxane | D6 | Detection of higher-order volatile cyclic byproducts. nih.gov |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of oligomers and polymers. azom.commalvernpanalytical.com For a telechelic oligomer like this compound, GPC is used to confirm that the desired chain length has been achieved and to assess the breadth of the molecular weight distribution, which is described by the polydispersity index (PDI). researchgate.net

The analysis involves dissolving the sample in a suitable solvent, such as toluene (B28343), and passing it through a column packed with a porous gel. azom.comlcms.cz Molecules are separated based on their hydrodynamic volume, with larger molecules eluting first. The use of multiple detectors, such as a refractive index (RI) detector and a viscometer, allows for accurate determination of molecular weight averages (Mn, Mw) and the PDI (Mw/Mn). lcms.czsepscience.com A narrow PDI, close to 1.0, indicates a highly uniform product, which is often desirable for controlled polymerization processes.

Table 4: Typical GPC Analysis Parameters and Results for Siloxane Oligomers

| Parameter | Description | Typical Value/Condition |

| Mobile Phase | Solvent used to carry the sample through the column. | Toluene (THF is often unsuitable due to being isorefractive with PDMS). azom.comlcms.cz |

| Columns | Stationary phase for separation. | Set of columns with appropriate pore sizes for oligomer range (e.g., PolyPore). lcms.cz |

| Detectors | Used to measure the eluting sample. | Refractive Index (RI), Viscometer, Light Scattering. azom.com |

| Mn | Number-average molecular weight. | Corresponds to the target molecular weight (e.g., ~389 g/mol for the pure diol). |

| Mw | Weight-average molecular weight. | A value slightly higher than Mn. |

| PDI (Mw/Mn) | Polydispersity Index. | Ideally close to 1.0, indicating a narrow molecular weight distribution. |

Quantitative Analysis of Hydroxyl Content

The accurate quantification of the hydroxyl (silanol) end-groups is critically important, as this functionality dictates the reactivity of the oligomer in chain extension or cross-linking reactions. Several methods are available for this purpose.

One of the most precise and widely used methods is a modified Karl Fischer titration. researchgate.netresearchgate.net In this technique, the silanol groups are reacted with a reagent in a solvent like methanol (B129727) at a slightly elevated temperature (e.g., 50°C). This reaction stoichiometrically produces water, which is then titrated with the Karl Fischer reagent. researchgate.net This method provides a direct measure of the SiOH content.

Another approach involves a chemical reaction where the silanol groups react with a reagent like methyllithium (B1224462) or a Grignard reagent to evolve a gas (methane or an alkane, respectively). google.comcolab.ws The evolved gas is then quantified by gas chromatography, and the amount of silanol is calculated based on the reaction stoichiometry.

Derivatization followed by spectroscopic or chromatographic analysis is also employed. For instance, the silanol groups can be reacted with a chlorosilane to cap the end-groups. The change in molecular weight or the consumption of the derivatizing agent can then be measured.

Table 5: Comparison of Methods for Hydroxyl Content Determination

| Method | Principle | Advantages | Disadvantages |

| Karl Fischer Titration | Reaction of SiOH to produce H₂O, followed by titration. researchgate.netresearchgate.net | High precision and accuracy; well-established method. | Can be sensitive to ambient moisture; other acidic groups may interfere. researchgate.net |

| Gas-Evolving Reaction | Reaction of SiOH with an organometallic reagent (e.g., MeLi) to produce a quantifiable gas (e.g., CH₄). google.comcolab.ws | Specific to active hydrogen atoms. | Requires handling of pyrophoric reagents; needs GC for quantification. |

| Condensation Method | Catalytic condensation of SiOH groups to form water, which is collected and measured. google.comacs.org | Does not require expensive instruments. google.com | Reaction may be slow or incomplete; requires elevated temperatures. |

| Titration Reagent Binding | Binding of a detectable reagent (e.g., benzyltrimethylammonium) to silanol groups, followed by quantification of the bound reagent. google.com | Can be highly specific. | May require specific solvents and conditions for quantitative binding. |

Theoretical and Computational Chemistry Studies

Molecular Modeling of Decamethylpentasiloxane-1,9-diol Conformation and Dynamics

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in understanding the conformational landscape and dynamic behavior of flexible molecules like this compound. While specific studies exclusively on this exact pentasiloxane are not prevalent in publicly accessible literature, extensive research on analogous polydimethylsiloxane (B3030410) (PDMS) chains and shorter siloxane oligomers provides a robust framework for understanding its properties.

The conformational flexibility of the siloxane backbone (Si-O-Si) is a defining feature. Unlike the more rigid C-C-C bond in alkanes, the Si-O-Si bond angle is significantly more flexible, with a low energy barrier for bending. Quantum chemistry calculations have shown that the energy required to deform the Si-O-Si angle to 180° is very low, on the order of 1.3 kJ/mol. mdpi.com This inherent flexibility allows the this compound chain to adopt a multitude of conformations in solution or in the melt.

Quantum Chemical Calculations of Silanol (B1196071) Reactivity and Reaction Intermediates

The reactivity of this compound is dominated by its terminal silanol (Si-OH) groups. Quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of these groups and the mechanisms of their reactions, particularly condensation.

DFT calculations on model silanols and siloxane bonds have provided critical data on bond energies, charge distributions, and the energetics of reaction pathways. For instance, the Si-O bond in a siloxane chain is known to have a significant ionic character due to the difference in electronegativity between silicon and oxygen. mdpi.com This polarity influences the reactivity of the adjacent silanol groups.

Studies on the hydrolysis and condensation of alkoxysilanes, which proceed via silanol intermediates, offer valuable insights. The reaction mechanism can vary with pH. In acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. In basic conditions, a silanol group is deprotonated to form a silanolate anion, which is a strong nucleophile that attacks a neutral silanol. nih.gov

The table below presents calculated activation energies for the rupture of a siloxane bond in a model system, which is the reverse of the final step in condensation polymerization. These values illustrate the catalytic effect of acidic and basic species.

| Model System | Catalyst | Calculation Level | Activation Energy (kJ mol⁻¹) |

| H₃Si-O-SiH₃ | H₃O⁺ | MP2/6-31G* | 92-100 researchgate.net |

| (HO)₃Si-O-Si(OH)₃ | OH⁻ | B3LYP/6-311G(2d,p) | ~23 researchgate.net |

Data is for model systems and serves as an approximation for the reactivity of the siloxane backbone in this compound.

Simulation of Condensation and Polymerization Reaction Pathways

The condensation of this compound to form longer polysiloxane chains and ultimately silicone polymers is a complex process that can be modeled using advanced simulation techniques. These simulations can track the formation of new siloxane bonds and the evolution of the system from monomers and oligomers to high molecular weight polymers.

Reactive molecular dynamics (reactive MD) simulations, using force fields like ReaxFF, can explicitly model chemical reactions. These simulations can provide a detailed, time-resolved picture of the polymerization process, showing how individual molecules come together, the sequence of bond-forming events, and the influence of reaction conditions on the final polymer structure.

Simulations of the condensation of silane (B1218182) coupling agents on silica (B1680970) surfaces, which involve the reaction of silanols, have been performed using DFT. These studies calculate the Gibbs free energy barriers for the condensation reactions, providing a quantitative measure of the reaction feasibility. researchgate.net

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for simulating polymerization. In this approach, the reacting centers (the silanol groups) are treated with high-accuracy quantum mechanics, while the rest of the system is modeled using computationally less expensive molecular mechanics. This allows for the simulation of large systems over longer timescales while still accurately capturing the chemical transformations.

Environmental Transformations and Degradation Research

Formation as an Intermediate in the Environmental Hydrolysis of Cyclic Siloxanes

Decamethylpentasiloxane-1,9-diol emerges as a key intermediate product during the environmental degradation of its cyclic precursor, Decamethylcyclopentasiloxane (B1670010) (D5). dss.go.thservice.gov.uk The primary mechanism for this transformation is hydrolysis, a process that initiates the breakdown of the stable cyclic structure into linear forms. dss.go.th

The degradation of cyclic volatile methylsiloxanes (cVMS), such as D5, is a multi-step process that begins with the ring-opening hydrolysis of the cyclic molecule to create linear oligomeric siloxane diols. dss.go.th For D5 specifically, this initial ring-opening hydrolysis is the rate-limiting step in its degradation. dss.go.thresearchgate.net This reaction converts the cyclic D5 into its linear counterpart, this compound (referred to as pentamer diol). service.gov.uk

Following its formation, the degradation cascade continues. The pentamer diol undergoes further hydrolysis, sequentially losing dimethylsilanediol (B41321) units. This process results in the formation of progressively shorter linear diols, as detailed in the table below. service.gov.uk This entire sequence ultimately leads to the formation of the monomer dimethylsilanediol (DMSD). dss.go.th

Table 1: Hydrolysis Pathway of D5 to Linear Diols

| Step | Precursor Compound | Resulting Intermediate |

|---|---|---|

| 1 | Decamethylcyclopentasiloxane (D5) | This compound (Pentamer diol) |

| 2 | This compound | Octamethyltetrasiloxane-1,7-diol (Tetramer diol) |

| 3 | Octamethyltetrasiloxane-1,7-diol | Hexamethyltrisiloxane-1,5-diol (Trimer diol) |

| 4 | Hexamethyltrisiloxane-1,5-diol | Tetramethyldisiloxane-1,3-diol (Dimer diol) |

This table illustrates the sequential breakdown of D5 through hydrolysis, with each step yielding a smaller linear diol until the final monomer is reached. service.gov.uk

Abiotic Degradation Mechanisms

The abiotic degradation of this compound and its parent compound D5 is primarily governed by hydrolysis and atmospheric oxidation. The rate of hydrolysis is significantly influenced by environmental conditions such as pH and temperature. service.gov.uksu.se For D5, the hydrolysis half-life is estimated to be around 315 days at a pH of 7 and a temperature of 12°C, which is representative of freshwater conditions. service.gov.uksu.se In marine environments, which can have a higher pH, the half-life is shorter; for instance, at pH 8 and 9°C, it is estimated to be 64 days. service.gov.uksu.se The hydrolysis rate is at its minimum near a neutral pH and increases in both more acidic and more alkaline conditions. su.se

In soil environments, the degradation process is also heavily influenced by moisture levels. In air-dried soil, cyclic siloxanes like D5 hydrolyze relatively quickly to form linear intermediates, including this compound, which then break down further into the monomer DMSD. dss.go.th However, if the soil becomes saturated with water before this process is complete, a reverse reaction can occur. Some of the linear diol intermediates can condense and convert back into cyclic volatile methylsiloxanes (cVMS), which may then evaporate from the wet soil. dss.go.thresearchgate.net

Once in the atmosphere, volatile siloxanes undergo oxidation by hydroxyl radicals, which is considered the most significant degradation pathway in this compartment. industrialchemicals.gov.auresearchgate.net

Biotic Degradation Pathways and Identified Intermediates

While abiotic processes initiate the breakdown, biotic degradation also plays a role in the environmental fate of siloxanes. Polydimethylsiloxane (B3030410) (PDMS), a related silicone polymer, has been shown to biodegrade in soil. researchgate.net The proposed mechanism involves a two-step process that starts with hydrolysis to form simpler siloxanes (like D3, D4, and D5) and silanols, predominantly dimethylsilanediol (DMSD). researchgate.net

All oligomeric siloxane diols, including this compound, are considered unstable in air-dried soil and ultimately hydrolyze to DMSD within a timeframe ranging from a few hours to a week, depending on the humidity. dss.go.th Laboratory studies have confirmed that the main degradation product, DMSD, is subject to both biodegradation and volatilization. researchgate.net Some research has also pointed to the ability of certain bacteria, such as some species from the Bacillus genus, to release silicon from aluminosilicates, suggesting microbial involvement in the broader silicon cycle. researchgate.net

Table 2: Identified Degradation Intermediates and Products

| Compound Family | Identified Intermediates/Products | Degradation Process |

|---|---|---|

| Cyclic Siloxanes (e.g., D5) | Linear oligomeric siloxane diols | Hydrolysis dss.go.th |

| Linear Siloxane Diols | Shorter-chain linear diols (Tetramer, Trimer, Dimer) | Sequential Hydrolysis service.gov.uk |

This table summarizes the key intermediates and the final monomer product resulting from the degradation of cyclic and linear siloxanes in the environment.

Environmental Fate of this compound in Various Compartments

The environmental fate of this compound is closely tied to that of its parent compound, D5. Due to the high volatility of D5, a significant removal mechanism from water is partitioning to the atmosphere. service.gov.ukindustrialchemicals.gov.au Effluents from wastewater treatment plants are a major pathway for the release of these compounds into the aquatic environment. industrialchemicals.gov.aunih.gov

Once in water and sediment, D5 is considered persistent. su.se Its degradation can be slowed by adsorption to organic matter and particulates. su.se In soil, the fate is dynamic; the hydrolysis of D5 to linear diols like this compound proceeds, but these intermediates can also revert to their volatile cyclic form and escape to the atmosphere, especially in wet conditions. dss.go.th The atmosphere, therefore, acts as a final sink where degradation via reaction with hydroxyl radicals occurs. industrialchemicals.gov.auresearchgate.net

Future Research Trajectories and Innovations in Materials Science

Development of Sustainable Synthesis Routes

The traditional synthesis of polysiloxanes often involves processes that raise environmental concerns, such as the use of chlorinated compounds. Current time information in Bangalore, IN.mdpi.comnih.govrsc.org Consequently, a significant research thrust is the development of sustainable and green synthesis routes for producing and utilizing siloxane oligomers like Decamethylpentasiloxane-1,9-diol.

One of the most promising green approaches is biocatalysis. mdpi.comnih.govrsc.org Enzymes, particularly lipases and silicateins, are being explored for their ability to catalyze the polycondensation of siloxane diols under mild conditions. mdpi.comnih.govrsc.orgresearchgate.net For instance, research has demonstrated that enzymes like Candida antarctica lipase (B570770) B (CALB) can effectively catalyze the polymerization of diols and diesters to form polyesters, a principle that is being extended to siloxane chemistry. sci-hub.box The enzymatic approach avoids harsh chemicals and high temperatures, reducing the environmental footprint of polymer production. Recent studies have shown that enzymes like Silicatein-α, derived from marine sponges, can catalyze the hydrolysis and condensation of Si-O bonds, offering a potential pathway for the sustainable production of polysiloxanes. Current time information in Bangalore, IN.mdpi.comnih.govrsc.org

Another avenue of sustainable synthesis involves the use of environmentally benign catalysts and solvents. The goal is to replace traditional metal-based catalysts and volatile organic solvents with greener alternatives. This includes exploring solvent-free reaction conditions and the use of renewable resources as starting materials for some components of the final polymer. rsc.org

| Sustainable Synthesis Approach | Description | Potential Advantages | Key Research Findings |

| Biocatalysis | Use of enzymes (e.g., lipases, silicateins) to catalyze polymerization. mdpi.comnih.govrsc.orgresearchgate.net | Mild reaction conditions, high selectivity, reduced waste, use of renewable catalysts. | Silicatein-α has been shown to catalyze the formation of polysiloxanes from dialkoxysilane precursors. Current time information in Bangalore, IN.mdpi.comnih.govrsc.org |

| Green Catalysis | Development of non-toxic and recyclable catalysts. | Avoidance of heavy metal contamination, catalyst reusability, improved process efficiency. | Boron-containing compounds have been used to create environmentally safe flame-retardant polysiloxanes. |

Precision Control in Polymerization for Tailored Material Properties

The ability to precisely control the polymerization process is crucial for creating materials with specific, predictable, and tailored properties. For a monomer like this compound, this control allows for the synthesis of well-defined polymer architectures.

Living anionic ring-opening polymerization (AROP) is a powerful technique for achieving this level of control. While this compound itself is a linear oligomer, related cyclic siloxane monomers are often used in AROP to produce polymers with narrow molecular weight distributions and controlled end-group functionality. This precision allows for the creation of block copolymers where a polysiloxane segment, derived from precursors like this compound, is combined with other polymer blocks to achieve a desired balance of properties, such as flexibility from the siloxane and strength from a rigid polymer block.

The synthesis of block copolymers is a key area of innovation. By sequentially adding different monomers, complex structures such as di-block, tri-block, and even multi-block copolymers can be created. For example, a polysiloxane block can be combined with a thermoplastic block to create a thermoplastic elastomer, a material that combines the processability of a thermoplastic with the elasticity of a rubber. The use of well-defined siloxane oligomers like this compound as macroinitiators or building blocks in these polymerizations is a critical area of research. nih.gov

| Polymerization Technique | Level of Control | Resulting Polymer Architecture | Tailored Properties |

| Living Anionic Polymerization | High | Well-defined block copolymers with low polydispersity. researchgate.net | Controlled mechanical strength, thermal stability, and surface properties. |

| Sequential Monomer Addition | High | Di-block and tri-block copolymers. nih.gov | Combination of properties from different polymer blocks (e.g., flexibility and rigidity). |

| Atom Transfer Radical Polymerization (ATRP) | High | Graft copolymers and complex architectures. rsc.org | Tunable solubility, self-assembly behavior, and stimuli-responsiveness. |

Exploration in Hybrid Organic-Inorganic Materials and Nanocomposites

This compound is an ideal precursor for the synthesis of hybrid organic-inorganic materials. These materials integrate the distinct properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) at the molecular or nanoscale.

The sol-gel process is a common method for creating these hybrids. In this process, the hydroxyl end-groups of this compound can co-react with metal alkoxides, such as tetraethoxysilane (TEOS), to form a cross-linked network where the organic siloxane chains are covalently bonded to an inorganic silica (B1680970) network. This results in a material with enhanced thermal and mechanical properties compared to the pure polysiloxane.

Furthermore, this compound can be used to functionalize the surface of nanoparticles, creating nanocomposites with improved properties. By grafting the siloxane chains onto the surface of fillers like silica, carbon nanotubes, or metal oxides, the compatibility between the filler and a polymer matrix can be significantly improved. This leads to better dispersion of the nanoparticles and enhanced mechanical, thermal, and barrier properties of the resulting nanocomposite material.

| Hybrid Material Type | Synthesis Method | Key Components | Resulting Properties |

| Organic-Inorganic Hybrids | Sol-Gel Process | This compound, Metal Alkoxides (e.g., TEOS) | Enhanced thermal stability, improved mechanical strength, tunable optical properties. |

| Nanocomposites | Surface Functionalization | This compound, Nanoparticles (e.g., silica, carbon nanotubes) | Improved filler dispersion, enhanced mechanical reinforcement, tailored electrical and thermal conductivity. |

Role in Advanced Functional Materials with Tunable Properties

The unique chemical structure of this compound makes it a valuable component in the design of advanced functional materials with tunable properties. These materials are engineered to respond to external stimuli or to exhibit specific optical, electrical, or surface properties.

One area of active research is the development of stimuli-responsive materials. By incorporating this compound into polymer networks, materials can be created that change their shape, color, or other properties in response to changes in temperature, pH, or light. For example, the flexible siloxane backbone can impart thermo-responsive behavior to a polymer, allowing it to switch between a rigid and a flexible state at a specific temperature. acs.org

In the realm of optics, polysiloxanes derived from precursors like this compound are known for their high transparency and low refractive index. By incorporating other functional groups or chromophores into the polymer structure, materials with tunable optical properties, such as specific refractive indices or light-absorbing capabilities, can be developed for applications in coatings, lenses, and optical waveguides.

Furthermore, the low surface energy of polysiloxanes makes them ideal for creating hydrophobic and oleophobic surfaces. By using this compound to create coatings, materials with excellent water and oil repellency can be fabricated for applications ranging from self-cleaning surfaces to anti-fouling coatings.

| Functional Material | Tunable Property | Mechanism | Potential Application |

| Stimuli-Responsive Polymers | Shape, Swelling, Color | Incorporation of responsive moieties alongside the siloxane chain. | Smart actuators, drug delivery systems, sensors. |

| Optical Materials | Refractive Index, Transparency | Modification with chromophores or high refractive index groups. | Optical waveguides, anti-reflective coatings, LED encapsulants. |

| High-Performance Elastomers | Mechanical Strength, Thermal Stability | Cross-linking with functional cross-linkers and incorporation of reinforcing fillers. | Seals, gaskets, and vibration damping materials for extreme environments. |

| Functional Surfaces | Wettability, Adhesion | Surface modification or creation of low-surface-energy coatings. | Hydrophobic/oleophobic coatings, self-cleaning surfaces, biocompatible implants. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.